![molecular formula C12H10N4 B1401167 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216060-90-0](/img/structure/B1401167.png)
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Descripción general
Descripción
“2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign . Another method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .Aplicaciones Científicas De Investigación
1. Anti-fungal effects against Candida spp
- Summary of Application : This compound, referred to as Probe II in the study, was found to have excellent antifungal activity against fungal pathogens, particularly Candida spp .
- Methods of Application : The compound was tested against a panel of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined .
- Results : Probe II exhibited MIC ranges from 4 to 16 µg/mL and MFC in the range 4‒32 µg/mL against Candida spp. It also inhibited the formation of yeast to mold and ergosterol formation .
2. Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Summary of Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have varied medicinal applications, were synthesized from α-bromoketones and 2-aminopyridine .
- Methods of Application : The synthesis was achieved under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The study resulted in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
3. Potential biological activities against hepatic stellate cells
- Summary of Application : A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
4. Antifungal Effects Against Multidrug-Resistant Candida spp
- Summary of Application : This compound, referred to as Probe II in the study, was found to have excellent antifungal activity against multidrug-resistant Candida spp .
- Methods of Application : The compound was tested against a panel of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined .
- Results : Probe II exhibited MIC ranges from 4 to 16 µg/mL and MFC in the range 4‒32 µg/mL against multidrug-resistant Candida spp .
5. Synthesis of Copper and Zinc 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine Complexes
- Summary of Application : Copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes were synthesized .
6. Potential Anticancer Activity
- Summary of Application : Copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes were synthesized and their potential anticancer activity was evaluated .
7. Antifungal Effects Against Multidrug-Resistant Candida spp
- Summary of Application : This compound, referred to as Probe II in the study, was found to have excellent antifungal activity against multidrug-resistant Candida spp .
- Methods of Application : The compound was tested against a panel of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined .
- Results : Probe II exhibited MIC ranges from 4 to 16 µg/mL and MFC in the range 4‒32 µg/mL against multidrug-resistant Candida spp .
8. Synthesis of Copper and Zinc 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine Complexes
- Summary of Application : Copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes were synthesized .
9. Potential Anticancer Activity
Propiedades
IUPAC Name |
2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-5-1-3-7-14-9)15-10-6-2-4-8-16(10)12/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHTXCZIGIGEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



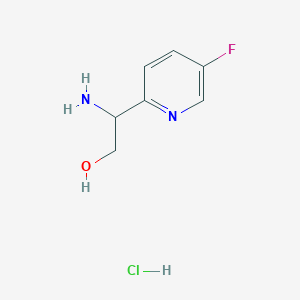
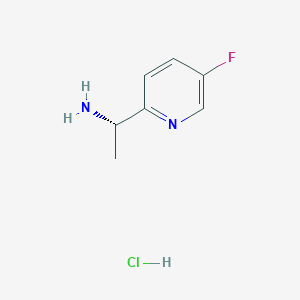
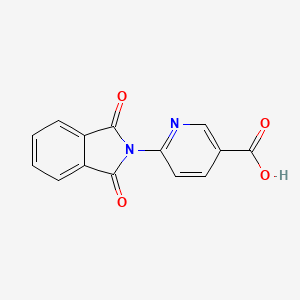
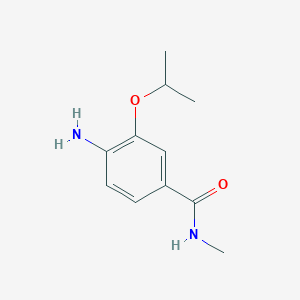
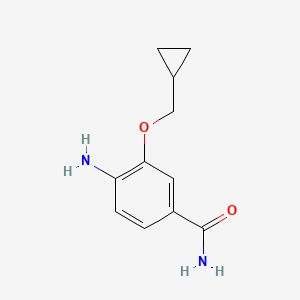
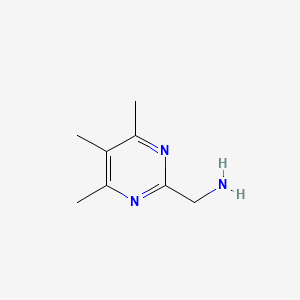
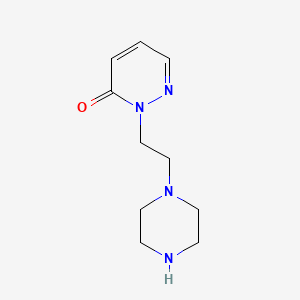
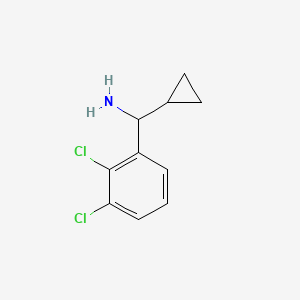
![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
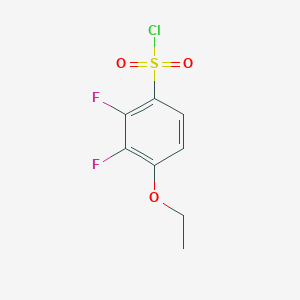
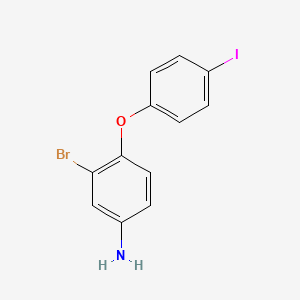
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)